molecular formula C13H13FN2OS B2479789 7-Fluoro-4-(thian-4-yloxy)quinazoline CAS No. 2199387-49-8

7-Fluoro-4-(thian-4-yloxy)quinazoline

Cat. No.: B2479789
CAS No.: 2199387-49-8
M. Wt: 264.32
InChI Key: YXGXIUZVZRPNRN-UHFFFAOYSA-N
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Description

7-Fluoro-4-(thian-4-yloxy)quinazoline is a fascinating compound that belongs to the quinazoline derivatives family. This compound, in particular, has unique properties that make it valuable for scientific research and drug discovery.

Preparation Methods

The synthesis of 7-Fluoro-4-(thian-4-yloxy)quinazoline involves several synthetic routes and reaction conditions. Common methods for synthesizing quinazoline derivatives include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . These methods are chosen based on the desired yield, reaction time, and specific functional groups required in the final product.

For industrial production, the synthesis of quinazoline derivatives often involves large-scale reactions using metal-catalyzed processes and phase-transfer catalysis to ensure high yield and purity . The specific conditions for synthesizing this compound would depend on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

7-Fluoro-4-(thian-4-yloxy)quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

    Oxidation: The compound can be oxidized using hydrogen peroxide to introduce additional functional groups.

    Reduction: Sodium borohydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute specific atoms or groups within the compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may introduce hydroxyl groups, while substitution reactions can result in the formation of new derivatives with different biological activities .

Comparison with Similar Compounds

7-Fluoro-4-(thian-4-yloxy)quinazoline is unique compared to other quinazoline derivatives due to its specific functional groups and molecular structure. Similar compounds include other quinazoline derivatives with different substituents, such as 4-anilinoquinazolines and 6,7-dimethoxyquinazolines .

    4-Anilinoquinazolines: These compounds are known for their anticancer properties and are used as tyrosine kinase inhibitors.

    6,7-Dimethoxyquinazolines: These derivatives have shown promise in antiviral and antibacterial research.

The uniqueness of this compound lies in its specific functional groups, which confer distinct biological activities and make it a valuable compound for various scientific research applications .

Properties

IUPAC Name

7-fluoro-4-(thian-4-yloxy)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2OS/c14-9-1-2-11-12(7-9)15-8-16-13(11)17-10-3-5-18-6-4-10/h1-2,7-8,10H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGXIUZVZRPNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1OC2=NC=NC3=C2C=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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